N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” is an organic compound that has a wide range of applications in scientific experiments. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular formula of “N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” is C15H9F3N2OS . The average mass is 322.305 Da and the monoisotopic mass is 322.038757 Da .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzothiazole derivatives, related to N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrated high efficiency in preventing steel corrosion, potentially through adsorption onto metal surfaces by both physical and chemical means. The study underscores the significance of benzothiazole derivatives in protecting metals against corrosion, especially in harsh chemical environments (Hu et al., 2016).
Green Chemistry Synthesis
Research highlights the importance of benzothiazole compounds, including those related to N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide, in biochemistry and medicinal chemistry due to their significant biological activity. Advances in the synthesis of these compounds align with green chemistry principles, focusing on sustainable methods that minimize environmental impact. This includes using safer raw materials and processes for the synthesis of benzothiazoles (Gao et al., 2020).
Antimicrobial Agents
The synthesis of 2-phenylamino-thiazole derivatives has shown promising results as antimicrobial agents. These compounds exhibit significant activity against a range of bacterial and fungal strains, outperforming some reference drugs. The findings indicate potential applications of benzothiazole derivatives in developing new antimicrobial therapies (Bikobo et al., 2017).
VEGFR-2 Inhibition
Benzothiazole-based analogues have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, demonstrate significant potential in inhibiting VEGFR-2, highlighting their relevance in cancer research and therapy (Borzilleri et al., 2006).
Anti-Inflammatory and Psychotropic Activity
N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action. This research suggests that specific structural and physicochemical characteristics of benzothiazole derivatives can be linked to diverse biological activities, offering insights into their potential therapeutic applications (Zablotskaya et al., 2013).
Zukünftige Richtungen
Benzothiazole derivatives have been extensively investigated and have shown a high degree of structural diversity, proving vital for the investigation of novel therapeutics . This suggests that “N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” and its derivatives could be promising candidates for future research in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-10H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDOYGNZSWGTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.